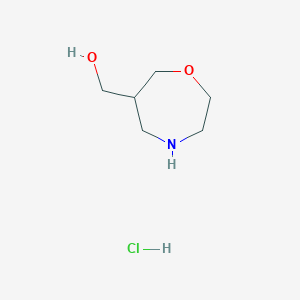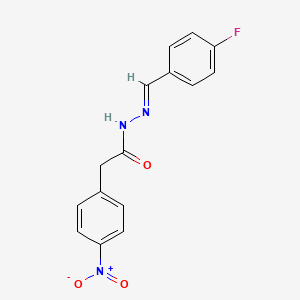![molecular formula C25H25ClN4O3 B2391686 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-45-3](/img/structure/B2391686.png)
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H25ClN4O3 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis of triazoloquinazolinones, including compounds similar to the one , highlights the reaction of amino triazole with arylidene derivatives of dimedone, leading to the formation of these compounds. The studies detail the mechanisms and conditions favorable for heterocyclization, providing a foundation for synthesizing a wide range of derivatives with potential biological activities (Lipson et al., 2003). Another study elaborates on a practical synthesis method for triazoloquinazolinones, showcasing the diversity in synthetic approaches (Hsu et al., 2008).
Biological Activity
Triazoloquinazolinones have been evaluated for their biological activities, including antimicrobial and antifungal properties. For instance, some derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections (Pandey et al., 2009). Additionally, the antihypertensive activity of certain triazoloquinazolinones has been investigated, with some compounds exhibiting notable effects in lowering blood pressure, suggesting their utility in managing hypertension (Alagarsamy et al., 2007).
Anticancer Potential
The anticancer potential of triazoloquinazolinone derivatives has also been explored. Selected scaffolds based on triazoles have demonstrated selective cytotoxicity towards cancer cell lines, including ovarian and lung cancer cells, without significant toxicity to non-tumor cells. This indicates their potential as candidates for cancer therapy, emphasizing the importance of structural optimization for enhanced efficacy (Pokhodylo et al., 2020).
Quality Control and Method Development
Quality control methods for triazoloquinazolinone derivatives have been developed to ensure the purity and consistency of these compounds, facilitating their study and potential therapeutic use. These methods include identification, purity assessment, and evaluation of physicochemical properties, providing a comprehensive approach to the quality assurance of these compounds (Danylchenko et al., 2018).
Eigenschaften
IUPAC Name |
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-25(2)12-17-21(18(31)13-25)22(15-7-5-6-8-16(15)26)30-24(27-17)28-23(29-30)14-9-10-19(32-3)20(11-14)33-4/h5-11,22H,12-13H2,1-4H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJGSSGSMDSADB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

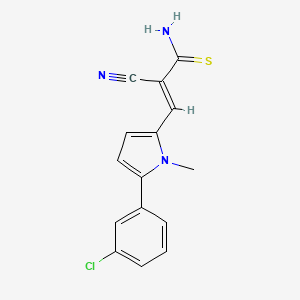
![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)
![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)



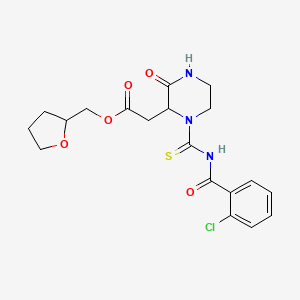
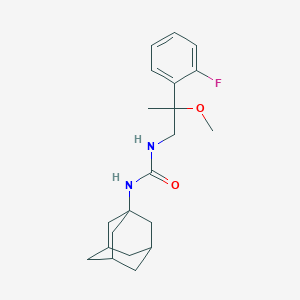
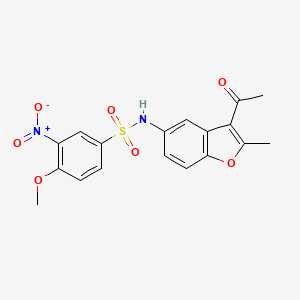
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
